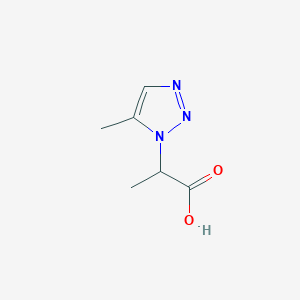
2-(5-Methyltriazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyltriazol-1-yl)propanoic acid is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the “click” chemistry approach, which involves the 1,3-dipolar cycloaddition of azides and alkynes to form the triazole ring . The reaction is usually catalyzed by copper(I) salts and can be carried out under mild conditions in aqueous or organic solvents.
Industrial Production Methods: Industrial production of 2-(5-Methyltriazol-1-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methyltriazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the propanoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
2-(5-Methyltriazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Methyltriazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and coordination with metal ions . These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,2,3-Triazole: A closely related compound with similar chemical properties and applications.
1,2,4-Triazole: Another triazole derivative with distinct biological activities and uses.
5-Methyl-1,2,3-triazole: A structural isomer with different reactivity and applications.
Uniqueness: 2-(5-Methyltriazol-1-yl)propanoic acid is unique due to the presence of both the triazole ring and the propanoic acid moiety. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(5-methyltriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-7-8-9(4)5(2)6(10)11/h3,5H,1-2H3,(H,10,11) |
InChI Key |
QIRWYAKDBPGSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NN1C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















